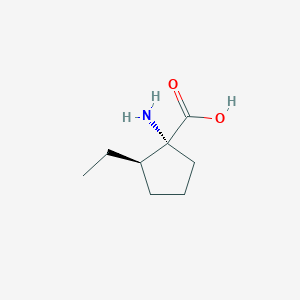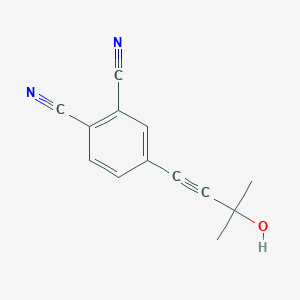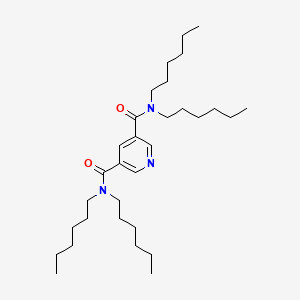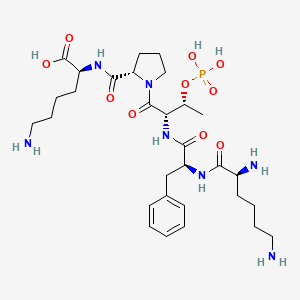![molecular formula C20H19N7O2S B12571042 N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea CAS No. 183484-03-9](/img/structure/B12571042.png)
N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with two acetylanilino groups and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-acetylaniline in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4,6-bis(2-acetylanilino)-1,3,5-triazine, which is then reacted with thiourea to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The acetylanilino groups can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea involves its interaction with specific molecular targets. The thiourea moiety is known to form strong hydrogen bonds with various biological molecules, which can inhibit the activity of certain enzymes. The triazine ring and acetylanilino groups contribute to the compound’s ability to interact with cellular pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-{[4,6-Bis(isopropylamino)-1,3,5-triazin-2-yl]carbamoyl}acetamide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- N-{4,6-bis[2-(het)arylvinyl]pyrimidin-2-yl}-substituted polycyclic aromatic imides
Uniqueness
N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetylanilino and thiourea groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
183484-03-9 |
|---|---|
Molecular Formula |
C20H19N7O2S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
[4,6-bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea |
InChI |
InChI=1S/C20H19N7O2S/c1-11(28)13-7-3-5-9-15(13)22-18-25-19(27-20(26-18)24-17(21)30)23-16-10-6-4-8-14(16)12(2)29/h3-10H,1-2H3,(H5,21,22,23,24,25,26,27,30) |
InChI Key |
QINVAHCVGBPGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC2=NC(=NC(=N2)NC(=S)N)NC3=CC=CC=C3C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)

![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)


![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)


![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)





